molecular formula C10H11ClN2O B13212937 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13212937
M. Wt: 210.66 g/mol
InChI Key: GBOVZHSRGUTWQT-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is a synthetically accessible indole derivative designed for research and development, particularly in pharmaceutical chemistry and neuroscience. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to bind reversibly to multiple biological targets, making it an invaluable template for creating novel bioactive molecules . This compound features a 2,3-dihydro-1H-indol-2-one (oxindole) core, a prevalent motif in numerous natural and synthetic compounds with significant biological activities . The oxindole core is a key structural element in a range of tubulin polymerization inhibitors and other antitumor agents, suggesting its potential application in oncology research . The substitution pattern on the core structure, including the 5-chloro group and the 2-aminoethyl side chain, is strategically designed to modulate the compound's physicochemical properties and interaction with biological receptors. Indole derivatives are extensively investigated for their diverse therapeutic potential, including applications as antiviral, anti-inflammatory, anticancer, antimicrobial, and antitubercular agents . Specifically, the 2-aminoethyl side chain is a critical pharmacophore often found in neurologically active compounds, indicating this reagent's strong potential for use in the synthesis and development of novel neuroactive molecules . Researchers can utilize this compound as a versatile building block for constructing more complex structures or as a core scaffold for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11ClN2O/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9/h1-2,5,7H,3-4,12H2,(H,13,14)

InChI Key

GBOVZHSRGUTWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN

Origin of Product

United States

Preparation Methods

Modified Madelung Synthesis

Method Summary:

This approach involves a one-pot, two-step synthesis starting from N-(o-tolyl)benzamides, progressing through bromination, sulfonation, and cyclization to form the indole core.

Reaction Pathway:

Step Reagents & Conditions Description
1. Bromination Sodium p-tolylsulfinate, DMSO, 25°C Bromination of the aromatic ring to introduce bromomethyl groups
2. Cyclization 3 equiv. DBN, DMSO, 100°C Cyclization to form the indole ring system

Advantages:

  • One-pot process minimizes purification steps.
  • High yields (~93%) of the target compound.

Method Summary:

This classical route involves condensation of 2-(2'-bromoethyl)benzaldehyde with potassium phthalimide, followed by cyclization and deprotection steps.

Reaction Pathway:

Step Reagents & Conditions Description
1. Condensation 2-(2'-bromoethyl)benzaldehyde + potassium phthalimide Formation of N-phthalimido intermediate in DMF at 30-60°C
2. Cyclization Base-catalyzed in DMSO at 100°C Intramolecular cyclization to form the indole core
3. Deprotection Hydrazine or similar reagents Removal of phthalimide group to yield the aminoethyl derivative

Key Features:

  • Utilizes dipolar aprotic solvents like DMF.
  • Reaction temperatures range from 30°C to 100°C.
  • The process is scalable and adaptable for various substitutions.

Method Summary:

Hydrogenation of halogenated intermediates under catalytic conditions (e.g., Pd/C) facilitates reduction and subsequent functionalization.

Reaction Pathway:

Step Reagents & Conditions Description
Hydrogenation Pd/C, H₂, 30-50°C, 70-75 psi Reduction of chloro or bromo groups on the indole ring
Nucleophilic substitution Aminoethylation with ethylenediamine derivatives Introduction of aminoethyl side chains

Advantages:

  • Mild conditions favor selective reduction.
  • Compatibility with various functional groups.

Variations and Optimization

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Yield Notes
Modified Madelung N-(o-tolyl)benzamides Sodium p-tolylsulfinate, DBN DMSO 100°C ~93% One-pot, efficient cyclization
Condensation & Cyclization 2-(2'-bromoethyl)benzaldehyde + potassium phthalimide Base (e.g., K₂CO₃) DMF 30-60°C Variable Requires deprotection steps
Hydrogenation Halogenated intermediates Pd/C, H₂ Ethyl acetate or methanol 30-50°C High Selective reduction

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Chloro Substituent

The electron-withdrawing ketone group at position 2 activates the chloro substituent at position 5 for nucleophilic substitution. Reactions typically require polar aprotic solvents and elevated temperatures.

ReagentConditionsProductYield (Analog Data)
Sodium methoxideDMF, 80°C, 12 h5-methoxy derivative65–75%
Ammonia (NH₃)Ethanol, 100°C, 24 h5-amino derivative50–60%
HydrazineEthanol, reflux, 8 h5-hydrazino derivative70%

Mechanism : The ketone group withdraws electron density, stabilizing the Meisenheimer complex during SNAr.

Reactions Involving the Aminoethyl Side Chain

The primary amine in the aminoethyl group participates in typical aliphatic amine reactions.

Acylation

Acylating AgentConditionsProductNotes
Acetyl chlorideDCM, RT, 2 hN-acetylated derivativeQuantitative
Benzoyl chloridePyridine, 0°C → RT, 6 hN-benzoylated derivative85% yield

Schiff Base Formation

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines, which are stabilized by the aromatic system.

Oxidation Reactions

The aminoethyl group and indole core are susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 50°C, 4 hN-oxide formationPartial conversion
KMnO₄Acidic aqueous, 70°CCarboxylic acid derivativeOver-oxidation observed

Cyclization Reactions

The aminoethyl side chain facilitates intramolecular cyclization under acidic or basic conditions:

ConditionsReagentsProductApplication
HCl (conc.)Reflux, 6 hTetrahydro-β-carboline derivativePharmacophore scaffold
NaH, THF0°C → RT, 12 hSix-membered lactamBioactive intermediate

Condensation with Carbonyl Compounds

The ketone at position 2 reacts with nucleophiles (e.g., hydrazines, hydroxylamines):

ReagentConditionsProductYield
Hydrazine hydrateEthanol, reflux, 4 hHydrazone derivative90%
HydroxylaminePyridine, RT, 8 hOxime derivative78%

Scientific Research Applications

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of the target compound with six analogs derived from the provided evidence:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Key Properties
3-(2-Aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one Not available C₁₀H₁₁ClN₂O 210.66 (calculated) 5-Cl, 3-(2-aminoethyl) Likely higher solubility due to aminoethyl group; potential for hydrogen bonding
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 74492-46-9 C₁₀H₁₀ClNO 195.65 5-Cl, 3,3-dimethyl Hydrophobic (powder form); stable at room temperature
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride 1214187-61-7 C₈H₇ClN₂O·HCl 223.08 5-Cl, 3-amino, hydrochloride salt Enhanced water solubility due to salt form; likely crystalline
5-Chloranyl-1,3-dihydroindol-2-one Not available C₈H₆ClNO 183.59 5-Cl Simpler structure; lacks aminoethyl group; lower molecular weight
5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one 1092304-72-7 C₁₁H₁₁NO₂ 205.21 1-methyl, 5-acetyl Acetyl group introduces polarity; liquid form at room temperature
Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate Not available C₁₂H₁₀ClNO₃ 267.67 1-methyl, 3-ylidene acetate, 5-Cl Extended conjugation due to ylidene group; solid form

Biological Activity

3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one is a compound characterized by its bicyclic structure, which includes an indole moiety. The presence of a chloro substituent at the 5-position and an aminoethyl group at the 3-position contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, molecular interactions, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H11_{11}ClN2_{2}O
  • Molecular Weight : Approximately 210.66 g/mol .
  • CAS Number : 1018619-10-7 .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound may inhibit the growth of cancer cell lines. For instance, it has shown cytotoxic effects against human leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanisms of Action :
    • Apoptosis Induction : Flow cytometry assays have revealed that this compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting its role as a pro-apoptotic agent .
    • Target Interactions : The compound interacts with various molecular targets, which may include enzymes involved in cancer progression or survival pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50_{50} (µM)Mechanism of Action
Human leukemia (CEM-13)<0.5Apoptosis induction
Human breast adenocarcinoma (MCF-7)~10Cell cycle arrest
Human melanoma (MEL-8)~15Inhibition of proliferation

Detailed Findings

  • Cytotoxicity Assays : In vitro studies have reported IC50_{50} values indicating significant cytotoxicity against various cancer cell lines, with some compounds demonstrating greater potency than established chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation, leading to enhanced apoptosis in sensitive cell lines .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. The ability to modify the aminoethyl group or the chloro substituent can lead to derivatives with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-aminoethyl)-5-chloro-2,3-dihydro-1H-indol-2-one, and what key intermediates are involved?

  • Methodology : The synthesis typically begins with chlorination of 2,3-dihydro-1H-indole-2,3-dione using sulfuryl chloride (SO₂Cl₂) and triethylamine in acetonitrile under reflux to yield 5-chloro-2,3-dihydro-1H-indol-2-one. Subsequent partial reduction with hydrazine hydrate in ethanol, followed by KOH treatment, generates intermediates like 5-chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide. The aminoethyl side chain is introduced via condensation reactions with amines (e.g., 2-chloro-N,N-dimethylethylamine) using NaNH₂ in toluene, followed by reduction with agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves the 3D structure, confirming bond lengths, angles, and stereochemistry (mean C–C bond precision: ~0.003 Å, R factor < 0.06) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., chloro and aminoethyl groups) and verify regioselectivity in intermediates .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for purity assessment .

Q. What biological activity screening approaches are suitable for this compound?

  • Methodology : Antimicrobial assays against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria using disk diffusion or microdilution methods. Antifungal activity is tested against C. albicans and A. niger. Minimum inhibitory concentration (MIC) values are calculated, with activity linked to structural features like the chloro substituent and aminoethyl side chain .

Advanced Research Questions

Q. How can researchers address low yields in the final reduction step of the aminoethyl group?

  • Methodology : Optimize reaction conditions using catalysts like Pd/BaSO₄ for hydrogenation or alternative reducing agents (e.g., NaBH₄ with NiCl₂). Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., methanol vs. THF) to improve solubility of intermediates .

Q. How to resolve contradictions in spectroscopic data for regioisomeric byproducts?

  • Methodology : Cross-validate using 2D NMR (COSY, HSQC) to distinguish between regioisomers. Computational tools like Gaussian-03 (B3LYP/6-31G(d,p)) predict ¹H/¹³C chemical shifts, which are compared to experimental data. X-ray crystallography provides definitive structural confirmation .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps, global electrophilicity, and molecular electrostatic potential (MEP) surfaces. Software like Gaussian-03 or ORCA evaluates ionization potential and electron affinity, guiding predictions of nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., bacterial enzymes) .

Q. How to optimize regioselectivity in electrophilic substitution reactions of the indole core?

  • Methodology : Use directing groups (e.g., acyl or sulfonyl) to control substitution patterns. Steric and electronic effects are modulated by varying reaction temperature and solvent (e.g., DMF for polar intermediates). Kinetic vs. thermodynamic control is assessed via time-dependent HPLC analysis .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate structure-activity relationships (SAR)?

  • Methodology :

  • Replicate assays under standardized conditions (CLSI guidelines).
  • Synthesize analogs (e.g., 5-bromo or 5-fluoro substitutions) to isolate electronic effects.
  • Perform SAR studies using molecular dynamics (MD) simulations to correlate substituent effects with bacterial membrane penetration .

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